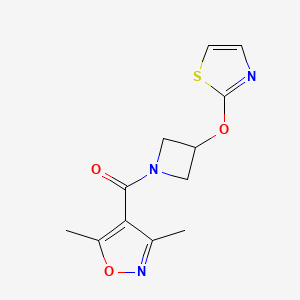
(3,5-Dimethylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,5-Dimethylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” is a heterocyclic compound of interest in both industry and scientific research. It has been studied for its potential in cancer therapy, particularly in the treatment of TNBC .
Synthesis Analysis
This compound has been synthesized as part of a study that designed and synthesized 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one to evaluate their inhibitory activities against BRD4 .Molecular Structure Analysis
The structure of this compound has been determined by single crystal X-ray diffraction . The B3LYP method was used to calculate the optimized structure of the molecule by DFT using the 6-311+G(2d,p) basis set .Chemical Reactions Analysis
The compound has been evaluated for its inhibitory activities against BRD4 . Notably, compound DDT26, a derivative of this compound, exhibited the most potent inhibitory effect on BRD4 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
This compound has been synthesized and characterized by spectroscopy, with its structure further determined by single crystal X-ray diffraction . The detailed analysis of its crystal structure can provide insights into the design of new molecules with similar frameworks for various applications in medicinal chemistry.
Density Functional Theory (DFT) Studies
DFT calculations have been used to predict the optimized structure of molecules related to this compound . Such studies are crucial for understanding the electronic properties and reactivity, which can be applied in the development of new drugs and materials.
Biological Activity
Isoxazole derivatives, including those related to this compound, have been evaluated for their biological activities . They are often screened for potential therapeutic effects, such as anti-inflammatory, antibacterial, and anticancer properties.
Drug Design
The compound’s framework serves as a scaffold for designing new drugs. Its unique structure can be modified to enhance binding affinity and specificity towards biological targets, which is essential in the development of new medications .
Inhibitory Effects on BRD4
Compounds with similar structures have been synthesized and their inhibitory effects on BRD4, a protein associated with cancer progression, have been determined . This application is significant in the search for novel anticancer agents.
Pesticide Development
The structural motif of this compound is also found in molecules that have been explored for their use in pesticides . The optimization of such structures could lead to the development of more effective and environmentally friendly pest control agents.
Material Science
Isoxazole derivatives exhibit unique properties that can be utilized in material science, particularly in the creation of organic semiconductors and conductive materials .
Analytical Chemistry
The compound can be used as a standard or reagent in analytical chemistry to develop new assays and diagnostic tools, owing to its distinct chemical properties .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withBromodomain-containing protein 4 (BRD4) . BRD4 is a protein that binds acetylated histones and non-histones, influencing gene transcription, cell cycle regulation, and apoptosis .
Mode of Action
One derivative, ddt26, has been shown to exhibit a potent inhibitory effect on brd4 . This suggests that the compound may interact with its targets, such as BRD4, leading to changes in gene transcription and cell cycle regulation .
Biochemical Pathways
Given its potential interaction with brd4, it may influence pathways related to gene transcription and cell cycle regulation .
Result of Action
The derivative ddt26 has demonstrated significant anti-proliferative activity against both tnbc cell lines and mcf-7 cells . This suggests that the compound may have similar effects, potentially inhibiting cell proliferation in certain cancer types .
Propiedades
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-7-10(8(2)18-14-7)11(16)15-5-9(6-15)17-12-13-3-4-19-12/h3-4,9H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPRMISHBVPMQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Nitrobenzylidene)amino]benzenesulfonamide](/img/structure/B2953789.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2953793.png)
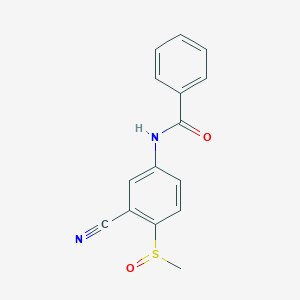
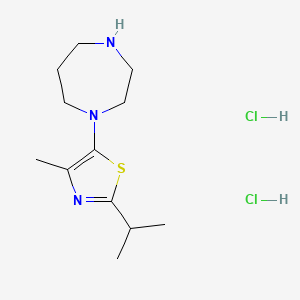
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![5,7-dimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2953802.png)
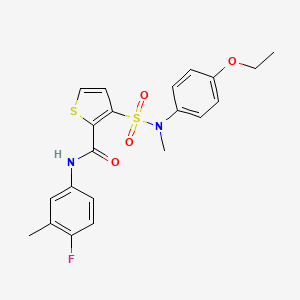
![2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde](/img/structure/B2953807.png)
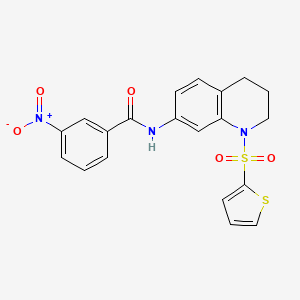
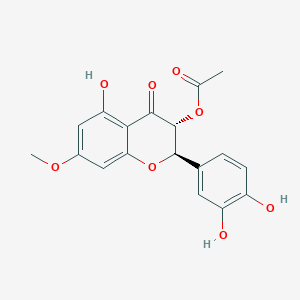
![3,4-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2953812.png)